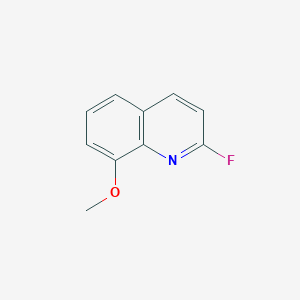

2-Fluoro-8-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

2-fluoro-8-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 |

InChI Key |

OKNAHQHZHMNTKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 2 Fluoro 8 Methoxyquinoline and Its Analogues

Classical and Modified Cyclization Reactions for Quinoline (B57606) Ring Formation

The foundational step in synthesizing 2-Fluoro-8-methoxyquinoline often involves the construction of the quinoline ring system itself. Classical named reactions provide the framework for this, which can be adapted to incorporate the required substituents from the outset.

Adaptations of Skraup-Type Syntheses for Fluorinated Precursors

The Skraup synthesis is a cornerstone reaction for creating quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. uop.edu.pkiipseries.org

To synthesize a fluorinated quinoline, this method can be adapted by using a fluorinated aniline as the starting material. For instance, a synthetic route to a fluoroquinoline derivative could start from a precursor like p-fluoroanisole. acs.org The challenge in these adaptations lies in the electronic effects of the fluorine substituent, which can influence the reactivity of the aniline and the regioselectivity of the cyclization. The reaction conditions, particularly the strength of the acid and the choice of oxidizing agent, may require careful optimization to accommodate these effects and prevent unwanted side reactions. The reaction is known for being exothermic and potentially violent, often necessitating the use of moderators like ferrous sulfate (B86663). wikipedia.org

Table 1: Key Features of the Skraup Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Primary aromatic amine, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | wikipedia.org, uop.edu.pk |

| Key Intermediate | Acrolein (from dehydration of glycerol) | iipseries.org, uop.edu.pk |

| Mechanism Steps | 1,4-addition of aniline to acrolein, acid-catalyzed cyclization, oxidation | uop.edu.pk |

| Adaptation for Fluoroquinolines | Use of a fluorinated aniline precursor | acs.org |

| Common Moderator | Ferrous sulfate to control reaction vigor | wikipedia.org, |

Application of Doebner-Miller and Conrad-Limpach Reactions for Quinoline Derivatives

Other classical methods, the Doebner-Miller and Conrad-Limpach reactions, offer alternative pathways to substituted quinolines and can be similarly adapted.

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgsynarchive.com This method provides greater flexibility as the α,β-unsaturated carbonyl can be varied, allowing for the introduction of different substituents onto the resulting quinoline ring. wikipedia.orgslideshare.net For a 2-fluoro-substituted quinoline, one could envision using a fluorinated aniline and an appropriate α,β-unsaturated aldehyde or ketone.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com This reaction is highly versatile, and its outcome is temperature-dependent. At lower temperatures, the reaction typically yields 4-hydroxyquinolines (via kinetic control), while higher temperatures can favor the formation of 2-hydroxyquinolines (via thermodynamic control, also known as the Knorr quinoline synthesis). wikipedia.orgquimicaorganica.org To prepare a precursor for this compound, one could start with a 2-fluoro-substituted aniline. The resulting hydroxyquinoline would then require further modification to introduce the fluorine at the 2-position and the methoxy (B1213986) group at the 8-position if not already present in the starting materials. High-boiling point solvents are often employed to facilitate the thermal cyclization step. nih.gov

Table 2: Comparison of Doebner-Miller and Conrad-Limpach Reactions

| Reaction | Key Reactants | Primary Product Type | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl compound | Substituted Quinolines | Acid-catalyzed | wikipedia.org, synarchive.com |

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines (kinetic) or 2-Hydroxyquinolines (thermodynamic) | Temperature-dependent, often high-boiling solvents | wikipedia.org, synarchive.com, nih.gov |

Functional Group Interconversions and Post-Cyclization Modifications

Often, the most efficient route to a complex molecule like this compound involves constructing a simpler quinoline core first, followed by the strategic introduction of the desired functional groups.

Halogen-Dance and Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Introducing a fluorine atom onto a pre-formed quinoline ring can be achieved through several modern synthetic methods.

Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for installing a fluorine atom, particularly on electron-deficient aromatic rings like quinoline. wikipedia.org The reaction involves the displacement of a good leaving group (such as a chloro or nitro group) by a fluoride (B91410) ion. uni-tuebingen.delboro.ac.uk The quinoline ring is inherently activated towards nucleophilic attack, especially at the C2 and C4 positions. nih.gov Therefore, a precursor such as 2-chloro-8-methoxyquinoline (B1587709) could be treated with a fluoride source (e.g., KF or CsF) to yield this compound. The efficiency of SNAr is significantly enhanced by the presence of electron-withdrawing groups on the ring. wikipedia.org

The Halogen Dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgingentaconnect.com This reaction proceeds via a deprotonation-halogenation sequence, creating opportunities for functionalization at positions that are not easily accessible through other means. wikipedia.org While less direct for introducing a fluorine atom, it can be a strategic tool for isomerizing a haloquinoline to a more reactive intermediate, which could then undergo a subsequent substitution reaction to introduce the fluorine. This rearrangement has been reported in quinoline systems. wikipedia.orgresearchgate.net

Etherification Strategies for Methoxy Group Incorporation

The methoxy group at the C8 position is typically installed via etherification of the corresponding 8-hydroxyquinoline (B1678124). This is a common and high-yielding transformation. The synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline is a well-established procedure, often using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. researchgate.netnnpub.orgnih.gov This reaction can be performed on a quinoline ring that already bears the 2-fluoro substituent, or the etherification can be carried out at an earlier stage of the synthesis.

Table 3: Methods for Functional Group Introduction

| Functional Group | Method | Description | Typical Reagents | Reference(s) |

|---|---|---|---|---|

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., -Cl) on the quinoline ring by a fluoride ion. | KF, CsF | nih.gov, uni-tuebingen.de, wikipedia.org |

| Fluorine | Halogen Dance | Base-catalyzed migration of a halogen to a new position, enabling further functionalization. | Lithium diisopropylamide (LDA) | wikipedia.org, ingentaconnect.com, researchgate.net |

| Methoxy | Williamson Ether Synthesis | Alkylation of an 8-hydroxyquinoline precursor with a methylating agent. | Methyl iodide, Dimethyl sulfate, K₂CO₃ | researchgate.net, nnpub.org, nih.gov |

Regioselective Functionalization of the Quinoline Nucleus

Achieving the precise 2-fluoro-8-methoxy substitution pattern requires a high degree of regiocontrol. Modern synthetic chemistry has seen a surge in methods for the regioselective C-H functionalization of heterocycles, which offers a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. mdpi.comnih.gov

Transition metal catalysis, using metals like palladium, rhodium, and copper, has enabled the direct functionalization of specific C-H bonds on the quinoline nucleus. mdpi.com The regioselectivity is often guided by directing groups present on the quinoline scaffold. For example, an amino or amide group at the 8-position can direct metallation and subsequent functionalization to the C5 or C7 positions. researchgate.net While direct C-H fluorination of quinolines is challenging, strategies involving C-H activation followed by coupling with a fluorine source are an active area of research. Similarly, regioselective C-H activation can be used to install other functional groups which can then be converted to the desired substituent, providing an indirect but highly controlled route to the target molecule. rsc.orgmdpi.com

Transition Metal-Catalyzed Approaches in the Synthesis of this compound Scaffolds

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline derivatives are no exception. These methods offer high efficiency, regioselectivity, and functional group tolerance, making them indispensable tools for modern organic chemists.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent in the synthesis and functionalization of quinoline systems. youtube.comyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used for the arylation and alkylation of the quinoline core. For instance, a pre-functionalized this compound bearing a halide at a specific position can be coupled with a variety of boronic acids or esters to introduce diverse substituents. The general catalytic cycle for Suzuki coupling starts with a palladium(0) species, which undergoes oxidative addition to the organic halide. youtube.comyoutube.com Subsequent transmetalation with the organoboron reagent and reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. youtube.comyoutube.com The choice of ligands, base, and solvent is critical for optimizing the reaction efficiency and scope.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling in Quinoline Synthesis

| Quinoline Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 3,4,5-tribromo-2,6-dimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-phenyl-4,5-dibromo-2,6-dimethylpyridine | nih.gov |

| 2-pyridylsulfonyl fluoride | Hetero(aryl)boronic acids | Pd(OAc)₂, RuPhos | 2-arylpyridines | claremont.edu |

| Amine-ligated borane | Aryl bromide | Pd₂(dba)₃, various phosphine (B1218219) ligands | Alkyl-aryl coupled product | nih.gov |

The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in creating extended π-systems and introducing functionalities for further transformations. The catalytic cycle typically involves two interconnected cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. libretexts.orgyoutube.com This intermediate then undergoes transmetalation with the palladium complex. libretexts.orgyoutube.com Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. organic-chemistry.orgyoutube.com

Table 2: Key Features of Sonogashira Coupling

| Feature | Description | Reference |

| Reactants | Terminal alkyne and aryl/vinyl halide | wikipedia.orglibretexts.org |

| Catalyst | Palladium(0) complex | wikipedia.orgyoutube.com |

| Co-catalyst | Copper(I) salt (typically) | wikipedia.orgorganic-chemistry.org |

| Base | Amine (e.g., triethylamine, diisopropylamine) | organic-chemistry.org |

| Key Intermediate | Copper(I) acetylide | libretexts.org |

C-H Activation and Functionalization Methodologies

Direct C-H bond activation and functionalization have emerged as a highly atom- and step-economical strategy for modifying the quinoline scaffold. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of various functional groups at specific positions on the quinoline ring. Transition metals such as palladium, rhodium, and cobalt are commonly employed to catalyze these transformations. nih.govmdpi.com

For the quinoline nucleus, C-H activation can be directed to different positions depending on the catalyst, directing group, and reaction conditions. For example, the C2 position of quinoline N-oxides is often susceptible to functionalization. nih.gov The nitrogen atom in the quinoline ring can also act as a directing group, facilitating C-H activation at the C8 position. nih.gov The development of regioselective C-H functionalization methods is a key area of research, enabling the precise synthesis of complex quinoline derivatives. nih.govnih.gov For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been used for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed reactions have been developed for the synthesis of quinolines from anilines and alkynes or acetophenones. mdpi.comorganic-chemistry.org

Advanced Synthetic Concepts for Structural Complexity and Diversity

To accelerate the discovery of new quinoline-based compounds with desired properties, chemists are increasingly turning to advanced synthetic concepts that allow for the rapid generation of molecular complexity and diversity.

Multi-Component Reactions (MCRs) for Derivative Libraries

Multi-component reactions (MCRs) are one-pot processes in which three or more starting materials react to form a single product that contains substantial portions of all the initial reactants. rsc.orgresearchgate.net This strategy is highly convergent and atom-economical, making it ideal for the rapid assembly of libraries of structurally diverse quinoline derivatives. rsc.orgiicbe.org

Several named MCRs, such as the Povarov, Doebner-von Miller, and Friedländer reactions, have been adapted and optimized for quinoline synthesis. ufms.br For example, a three-component one-pot strategy involving an ortho-aminophenol, an aldehyde, and an alkyne, under cooperative silver(I) triflate and trifluoroacetic acid catalysis, has been developed for the efficient synthesis of 8-hydroxyquinoline derivatives. nih.govnih.gov The ability to vary each of the starting components allows for the generation of a wide array of substituted quinolines from simple and readily available precursors. ufms.br

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold is of great interest, as stereochemistry often plays a crucial role in the biological activity of molecules. The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure or enriched quinoline analogues. rsc.orgrsc.org

Asymmetric catalysis is a key approach to achieving stereoselectivity. This can involve the use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes with chiral ligands, to control the formation of new stereocenters. researchgate.net For example, organocatalytic enantioselective aza-Michael additions have been employed for the synthesis of chiral 2,3-dihydro-4-quinolones. researchgate.net Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction and are subsequently removed. Recent advancements have also focused on the synthesis of atropisomeric quinolines, which possess axial chirality due to restricted rotation around a single bond. rsc.orgrsc.org

Protecting Group Chemistry in Convergent Synthetic Routes

In the multi-step synthesis of complex molecules like functionalized 2-fluoro-8-methoxyquinolines, protecting groups are often essential. wikipedia.orgorganic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pub The protecting group must be stable to the reaction conditions and easily removable under mild conditions once its protective function is no longer needed. pressbooks.pub

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives has become a major focus in chemical research, aiming to reduce the environmental footprint of traditional synthetic methods. ijpsjournal.com Conventional approaches for producing quinolines often rely on harsh reaction conditions, hazardous solvents, and costly catalysts, leading to significant waste and energy consumption. acs.orgnih.gov In contrast, green methodologies prioritize waste minimization, high atom economy, the use of safer solvents and reagents, and energy efficiency. researchgate.net For a specialized compound like this compound, these principles guide the development of cleaner and more sustainable synthetic routes. Eco-friendly strategies such as solvent-free reactions, the use of benign catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis are being actively explored to make the production of quinolines more sustainable. ijpsjournal.com

Solvent-Free and Aqueous Medium Reaction Systems

A significant advancement in green organic synthesis is the reduction or complete elimination of volatile organic solvents (VOCs), which are often toxic and difficult to recycle. Solvent-free reactions and the use of water as a reaction medium are two of the most effective strategies to achieve this goal. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. In the context of quinoline synthesis, several effective solvent-free protocols have been developed. For instance, the Friedlander annulation, a classic method for quinoline synthesis, has been successfully performed under solvent-free conditions at elevated temperatures using various catalysts. One study reported the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, 1-naphthylamine, and various benzaldehydes at 80°C without any solvent, achieving good yields in short reaction times. nih.gov Another approach utilized an agglomerated nanomaterial catalyst for the Friedlander annulation of dicarbonyl compounds, yielding quinolines in 68–98% yield at 100°C under solvent-free conditions. nih.gov An eco-friendly sulfonated magnetic cellulose-based nanocomposite has also been used as a catalyst for the rapid, solvent-free synthesis of complex quinoline derivatives with high yields. researchgate.net These examples demonstrate the potential for developing a solvent-free synthesis of this compound, likely via a modified Friedlander reaction involving a fluorinated and methoxylated aniline precursor.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, "on-water" catalysis can sometimes lead to remarkable rate accelerations. For quinoline synthesis, water has been employed as a green solvent in catalyst-driven reactions. researchgate.net For example, a three-component reaction to synthesize pyrimido[4,5-b]quinolones was achieved in high yields (88–96%) using an Fe3O4 NP-cell catalyst in water under reflux conditions. nih.gov Another protocol reported the synthesis of 1,8-naphthyridines (structurally related to quinolines) in water using an inexpensive and biocompatible ionic liquid as a catalyst. researchgate.net The development of an aqueous synthetic route for this compound would represent a significant step towards a truly sustainable manufacturing process.

| Reaction Type | Catalyst | Substrates | Conditions | Yield (%) | Reference |

| Solvent-Free | Nanosphere Catalyst | Pyruvic acid, 1-naphthylamine, benzaldehydes | 80°C, 30 min | Good | nih.gov |

| Solvent-Free | Agglomerated Nanomaterial | Dicarbonyl compounds, anilines | 100°C | 68-98 | nih.gov |

| Solvent-Free | Sulfonated Magnetic Cellulose | 1,3-indanedione, aromatic aldehydes, 1-naphthylamine | Solvent-free | 79-98 | researchgate.net |

| Aqueous Medium | Fe3O4 NP-cell | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Water, reflux, 2h | 88-96 | nih.gov |

| Aqueous Medium | Ionic Liquid | 2-aminoaryl ketones, carbonyl compounds | Water | Moderate to Good | researchgate.net |

Microwave-Assisted and Ultrasonic Synthesis Enhancements

To improve energy efficiency and reaction rates, alternative energy sources like microwave (MW) irradiation and ultrasound have been integrated into synthetic protocols for heterocyclic compounds. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov Several protocols for quinoline synthesis have benefited from this technology. A rapid synthesis of 2-vinylquinolines from 2-methylquinoline (B7769805) and various aldehydes was achieved using trifluoromethanesulfonamide (B151150) under microwave irradiation. nih.gov Another example is the solvent-free, microwave-assisted synthesis of 2-styrylquinolines in the presence of zinc chloride, which offers advantages of shorter reaction times and simpler workups. researchgate.net A patent describes a microwave-assisted method for producing 2-(1H)-quinolinones from quinoline and water, highlighting the green, energy-saving, and high-yield nature of the process. google.com Applying MAOS to the synthesis of this compound could significantly shorten production times and reduce energy consumption.

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances chemical transformations through the phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. researchgate.net This process generates localized hot spots with extreme temperatures and pressures, improving mass transfer and accelerating reaction rates. researchgate.net Ultrasound has been successfully used to synthesize various quinoline derivatives. One study reported an efficient ultrasound-assisted synthesis of 4-alkoxy-2-methylquinolines, achieving satisfactory yields (45–84%) and high purities in just 15 minutes. researchgate.net Another work detailed the synthesis of hybrid quinoline-sulfonamides where ultrasound irradiation dramatically decreased reaction times and the amount of solvent required compared to conventional methods. nih.gov These findings suggest that an ultrasonic approach could be a viable and efficient green strategy for synthesizing this compound.

| Energy Source | Target Compound Type | Catalyst/Mediator | Key Advantages | Reference |

| Microwave | 2-Vinylquinolines | Trifluoromethanesulfonamide | Rapid reaction, broad scope, mild conditions | nih.gov |

| Microwave | 2-Styrylquinolines | Zinc Chloride | Solvent-free, short reaction time, simple workup | researchgate.net |

| Microwave | 2-(1H)-Quinolinones | 2-chloroacetate | Green, energy-saving, high selectivity and yield | google.com |

| Ultrasound | 4-Alkoxy-2-methylquinolines | K2CO3 | Rapid (15 min), satisfactory yields (45-84%), high purity | researchgate.net |

| Ultrasound | Quinoline-Sulfonamides | None specified | Higher yields, drastically reduced reaction times | nih.gov |

Utilization of Bio-Derived and Recyclable Catalysts

The ideal catalyst in green chemistry is non-toxic, efficient, and easily recoverable for reuse, minimizing waste and cost. Research into quinoline synthesis has explored both recyclable inorganic catalysts and catalysts derived from biological sources.

Recyclable Catalysts: Nanocatalysts are particularly promising due to their high surface-area-to-volume ratio, which provides more active sites than bulk materials, and their potential for recovery and reuse. nih.gov Magnetic nanoparticles (e.g., Fe3O4) are especially advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.govresearchgate.net Iron-based nanoparticles are of great interest due to their low toxicity, abundance, and high efficiency. nih.gov Similarly, copper oxide (CuO) nanoparticles have been used for the synthesis of quinoline derivatives with high to exceptional yields. nih.govacs.org The development of recyclable catalysts is a key area in green chemistry, with reports of catalysts being reused for multiple cycles without a significant loss of activity. nih.gov For example, an Fe3O4-supported ionic liquid catalyst used in a Friedländer condensation was successfully recycled six times. researchgate.net Designing a synthesis for this compound using a magnetically recoverable nanocatalyst would align well with green chemistry principles.

Bio-Derived Catalysts: Biocatalysis, the use of natural catalysts like enzymes, offers high selectivity under mild conditions. While less common for full quinoline ring synthesis, some studies have pointed towards this direction. For instance, α-amylase has been mentioned as a potential biocatalyst for quinoline synthesis. nih.govresearcher.life More broadly, catalysts can be derived from bio-based materials. A sulfonated magnetic catalyst based on cellulose, a renewable biopolymer, was effectively used for synthesizing complex quinolines. researchgate.net Formic acid, which can be derived from biomass, has also been highlighted as a renewable and biodegradable catalyst for direct quinoline synthesis. ijpsjournal.com The exploration of enzymatic or bio-based catalytic systems for the synthesis of this compound is an emerging frontier in green chemistry.

| Catalyst Type | Catalyst Example | Application in Quinoline Synthesis | Recyclability / Bio-Source | Reference |

| Recyclable Nanocatalyst | Iron-Based Nanoparticles (Fe3O4) | Friedländer Condensation | Magnetically recoverable, multiple reuses | nih.govresearchgate.net |

| Recyclable Nanocatalyst | Copper Oxide (CuO) NPs | Synthesis from 2-aminobenzyl alcohol | Recyclable | nih.govacs.org |

| Recyclable Nanocatalyst | Ru–Fe/γ-Al2O3 | Continuous synthesis from nitroarenes | Heterogeneous, for continuous flow | rsc.org |

| Bio-Derived | Formic Acid | Direct synthesis from anilines | Renewable and biodegradable | ijpsjournal.com |

| Bio-Derived Support | Sulfonated Magnetic Cellulose | Synthesis of benzo[h]indeno[1,2-b]quinoline-8-ones | Cellulose is a biopolymer | researchgate.net |

| Biocatalyst | α-amylase | Mentioned for quinoline synthesis | Enzyme | nih.govresearcher.life |

Integration of Renewable Energy Sources in Synthetic Protocols

Visible-light-mediated aerobic dehydrogenation, for instance, provides an environmentally friendly method for synthesizing N-containing heterocycles like quinolines using a non-toxic and inexpensive titanium dioxide catalyst and oxygen as the oxidant. organic-chemistry.org Another study demonstrated a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to produce quinolines, using anthraquinone (B42736) as an organic photocatalyst. organic-chemistry.org These photocatalytic methods align with green principles by harnessing light energy to create complex molecules efficiently. While specific applications to this compound are not yet documented, these protocols establish a clear precedent for developing light-driven syntheses for fluorinated quinoline analogues, representing a forward-looking strategy for sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 8 Methoxyquinoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2-Fluoro-8-methoxyquinoline. Through a combination of one- and two-dimensional NMR experiments, a complete assignment of the proton, carbon, and fluorine environments can be achieved.

Comprehensive Proton (¹H) and Carbon (¹³C) NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy group, leading to a characteristic downfield and upfield shift pattern, respectively. The protons on the quinoline (B57606) ring system will display coupling patterns (doublets, triplets, or doublets of doublets) arising from spin-spin interactions with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbon atom directly bonded to the fluorine atom (C-2) will show a large coupling constant (¹JCF), which is a key diagnostic feature. The carbon of the methoxy group will appear at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.8 - 7.2 | C-2 |

| H-4 | 7.8 - 8.2 | C-3 |

| H-5 | 7.2 - 7.6 | C-4 |

| H-6 | 7.0 - 7.4 | C-4a |

| H-7 | 7.4 - 7.8 | C-5 |

| OCH₃ | 3.8 - 4.2 | C-6 |

| C-7 | ||

| C-8 | ||

| C-8a | ||

| OCH₃ |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The table presents estimated ranges based on known substituent effects on the quinoline scaffold.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signal based on the already assigned proton signal, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For instance, correlations from the methoxy protons to the C-8 carbon would confirm the position of the methoxy group.

Fluorine (¹⁹F) NMR for Probing Fluorine Chemical Environments and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the quinoline ring and the methoxy group. Furthermore, the fluorine atom will couple with nearby protons, particularly H-3 and H-4, resulting in splitting of the ¹⁹F signal and providing further structural confirmation through the measurement of ¹H-¹⁹F coupling constants.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides complementary information to NMR by identifying the characteristic vibrational modes of the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound will display absorption bands corresponding to the various bond vibrations within the molecule. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoline ring system will appear in the 1650-1450 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group will give rise to a strong band, typically around 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Out-of-plane C-H bending: These vibrations, which are characteristic of the substitution pattern on the aromatic ring, appear in the 900-675 cm⁻¹ region.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Quinoline Ring | C=N, C=C Stretching | 1650 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (ether) | Symmetric Stretching | 1075 - 1020 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Fourier-Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-F bond. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This complementarity is a powerful tool for a complete vibrational analysis. For instance, the symmetric breathing mode of the quinoline ring is often a strong and characteristic band in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition from its exact mass. nih.gov This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), allowing for the unambiguous identification of a compound's molecular formula.

For this compound, with a chemical formula of C₁₀H₈FNO, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition of the synthesized molecule. Any significant deviation from the expected mass would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈FNO |

| Theoretical Monoisotopic Mass | 177.05899 g/mol |

| Expected HRMS Result (m/z) | [M+H]⁺ = 178.0668 |

This table presents the theoretical values for this compound. Actual experimental values would be obtained from HRMS analysis.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide valuable insights into the electronic structure and photophysical properties of a molecule. These techniques are used to determine how a molecule interacts with light, including the wavelengths it absorbs and whether it emits light (fluorescence) after excitation.

Ultraviolet-Visible (UV-Vis) Absorption Profile and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic systems like quinoline, these absorptions are typically due to π-π* and n-π* transitions. The absorption spectrum of quinoline itself shows distinct bands, and the introduction of substituents like the fluoro and methoxy groups in this compound is expected to modify this profile. acs.org

The methoxy group (-OCH₃) at the 8-position is an electron-donating group, which generally causes a bathochromic (red) shift in the absorption bands due to the raising of the highest occupied molecular orbital (HOMO) energy level. Conversely, the fluorine atom at the 2-position is an electron-withdrawing group, which can lead to a hypsochromic (blue) shift. The final absorption spectrum of this compound will be a result of the interplay of these two opposing effects. Studies on other substituted quinolines have shown that the position and nature of substituents significantly influence the UV-Vis absorption spectra. researchgate.net

Fluorescence Spectroscopy for Luminescent Properties and Quantum Yield Determinations

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Quinoline and many of its derivatives are known to be fluorescent. nih.gov The fluorescence properties, including the emission wavelength and quantum yield (the efficiency of the fluorescence process), are highly dependent on the molecular structure.

Solvatochromic Investigations and Solvent Polarity Effects on Spectral Shifts

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis absorption or fluorescence spectra of this compound in a range of solvents with varying polarities, it is possible to probe the change in the dipole moment of the molecule upon electronic excitation.

For many organic dyes, an increase in solvent polarity leads to a bathochromic shift (positive solvatochromism) in the emission spectrum if the excited state is more polar than the ground state. researchgate.net Investigating the solvatochromic behavior of this compound would provide valuable information about its electronic distribution in the ground and excited states.

Table 2: Expected Solvatochromic Effects on the Emission of a Quinoline Derivative

| Solvent | Polarity (ET(30)) | Expected Emission Maximum (λem) |

| Hexane | 31.0 | Shorter Wavelength |

| Toluene | 33.9 | ↓ |

| Dichloromethane | 40.7 | ↓ |

| Acetone | 42.2 | ↓ |

| Acetonitrile | 45.6 | ↓ |

| Methanol | 55.4 | Longer Wavelength |

This table illustrates the general trend of bathochromic shift with increasing solvent polarity for a hypothetical fluorescent quinoline derivative. The actual shifts for this compound would need to be determined experimentally.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. bruker.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

While no single-crystal X-ray diffraction data for this compound were found in the search results, this technique would provide definitive proof of its molecular structure. researchgate.netnih.gov The data would reveal the planarity of the quinoline ring system and the conformation of the methoxy group. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any π-π stacking or other non-covalent interactions that are crucial for understanding the solid-state properties of the material. For similar quinoline derivatives, such analyses have been instrumental in confirming their structures. mdpi.comresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. walisongo.ac.id By applying a varying potential to a solution of the compound and measuring the resulting current, one can determine the potentials at which the compound is oxidized and reduced.

The electrochemical behavior of this compound is expected to be influenced by its substituents. The electron-donating methoxy group would likely make the compound easier to oxidize, while the electron-withdrawing fluoro group would make it more difficult to oxidize but easier to reduce. nih.gov A cyclic voltammogram of this compound would reveal its HOMO and LUMO energy levels, providing insights into its electronic structure and reactivity. Such studies have been performed on other quinoline derivatives to understand their electrochemical properties. nih.govresearchgate.net

Theoretical and Computational Chemistry of 2 Fluoro 8 Methoxyquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost, making it ideal for the study of medium-sized organic molecules like 2-Fluoro-8-methoxyquinoline. DFT calculations can predict a wide range of molecular properties, offering deep insights into the molecule's behavior.

Geometry Optimization and Conformational Energy Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the total energy for various spatial arrangements of the atoms and finding the structure with the minimum energy. The presence of the methoxy (B1213986) group at the C8 position introduces a degree of conformational flexibility due to rotation around the C-O bond. A potential energy surface (PES) scan can be performed to map the energy changes associated with this rotation, allowing for the identification of the most stable conformer(s). It is expected that the planar quinoline (B57606) ring system itself would be largely rigid, with the primary conformational variability arising from the orientation of the methoxy group's methyl substituent relative to the ring.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making these sites potential centers for protonation or coordination with metal ions. The fluorine atom, being highly electronegative, would also contribute to a negative potential region. Conversely, the hydrogen atoms of the quinoline ring would exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods can also predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predicted spectra can aid in the structural elucidation and assignment of experimental NMR data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. The predicted frequencies and their corresponding intensities can be compared with experimental spectra to identify characteristic vibrational modes of the molecule.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule. For this compound, the π-π* transitions of the quinoline ring system are expected to dominate the UV-Vis spectrum.

Analysis of Charge-Transfer Characteristics and Electronic Excitation States

A thorough investigation of the charge-transfer characteristics and electronic excitation states of this compound would require dedicated quantum chemical calculations. Such studies would typically involve:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation.

Natural Bond Orbital (NBO) Analysis: This would provide insights into the intramolecular charge transfer interactions between the filled orbitals of one part of the molecule and the empty orbitals of another. For this compound, this would be particularly interesting to analyze the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and quinoline ring.

Time-Dependent Density Functional Theory (TD-DFT) Calculations: These calculations are essential for simulating the electronic absorption spectrum and identifying the nature of electronic transitions (e.g., n→π, π→π). This would reveal the wavelengths of maximum absorption and the orbitals involved in the electronic excitations.

Without these specific computational studies, any discussion on the charge-transfer and electronic excitation properties of this compound would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

The development of QSAR and SPR models is a data-driven process that requires a dataset of structurally related compounds with experimentally determined biological activities or physicochemical properties. For this compound, this would entail:

Dataset Compilation: A series of quinoline derivatives with variations in substituents at different positions would need to be synthesized and tested for a specific biological activity (for QSAR) or a physical property (for SPR).

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound in the dataset.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the observed activity or property. The model's predictive power would then be rigorously validated.

Currently, no published QSAR or SPR studies specifically include this compound or a closely related series of compounds that would allow for the generation of a predictive model. While there are QSAR studies on other halogenated quinolines, the specific combination of fluorine at the 2-position and a methoxy group at the 8-position presents a unique electronic and steric profile that would necessitate a dedicated study.

In Silico ADMET Profiling (excluding direct toxicity or safety outcomes)

In silico ADMET profiling predicts the pharmacokinetic properties of a molecule. While various online tools and software packages are available for this purpose, a reliable and detailed profile for this compound would require its specific chemical structure to be submitted to these predictors. The output would typically be presented in data tables summarizing key parameters.

A hypothetical in silico ADMET profile for this compound, based on predictions for similar quinoline structures, might include the following parameters. However, it must be emphasized that the following table is a generalized representation and not based on actual calculated data for this compound .

Table 1: Hypothetical In Silico ADMET Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 177.18 g/mol | Within the range for good oral bioavailability. |

| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity. | |

| Water Solubility | Moderately Soluble | May have acceptable solubility for absorption. | |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. | |

| Distribution | Volume of Distribution (VDss) | Moderate | Suggests distribution into tissues beyond the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | The lipophilicity may allow for penetration into the central nervous system. | |

| Metabolism | CYP450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions. | |

| Excretion | Total Clearance | Low to Moderate | Suggests a moderate rate of elimination from the body. |

To generate a scientifically accurate and validated ADMET profile, computational models would need to be run using the specific structure of this compound. The absence of such published data makes it impossible to provide a definitive analysis.

Advanced Applications in Chemical and Materials Research Utilizing 2 Fluoro 8 Methoxyquinoline Scaffolds

Coordination Chemistry and Ligand Design

The presence of a nitrogen atom in the pyridine (B92270) ring and an oxygen-containing substituent at the 8-position makes quinoline (B57606) derivatives excellent chelating agents for a wide variety of metal ions. scispace.comrroij.com This chelating ability is fundamental to their application in coordination chemistry and ligand design.

Synthesis and Characterization of Metal Complexes with 2-Fluoro-8-methoxyquinoline and its Derivatives

The synthesis of metal complexes with quinoline derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. scirp.orgnih.gov Studies on 8-hydroxyquinoline (B1678124) (8-HQ) show that it readily forms stable complexes with a range of divalent and trivalent metal ions. scirp.orgscirp.org The synthesis generally involves mixing the ligand and a metal salt (e.g., MCl₂) in a specific molar ratio, often 2:1 (ligand:metal), in a solvent mixture like ethanol/water. scirp.org

The resulting metal complexes are characterized using various spectroscopic and analytical techniques to determine their structure and properties:

FTIR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. In 8-HQ complexes, a shift in the C=N stretching frequency and the appearance of a new band corresponding to the metal-oxygen (M-O) bond indicate successful chelation. scirp.orgiosrjournals.org

UV-Vis Spectroscopy: This method helps in determining the stoichiometric ratio of the metal-ligand complex in solution. scirp.org

For instance, complexes of Co(II), Ni(II), and Cu(II) with 8-HQ have been synthesized and characterized, confirming that the nitrogen and oxygen atoms of the ligand participate in forming the coordinate bonds with the metal ion. scirp.orgscirp.org

Exploration of Chelation Modes and Metal Ion Selectivity

Quinoline derivatives like 8-HQ act as bidentate ligands, meaning they bind to a central metal ion through two donor atoms—the nitrogen of the pyridine ring and the oxygen of the hydroxyl or methoxy (B1213986) group. scirp.orgscirp.org This creates a stable five- or six-membered chelate ring. uncw.edu The formation of these chelate rings enhances the stability of the resulting complex compared to coordination with monodentate ligands.

The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), resulting in ML₂ type complexes. scirp.org Depending on the metal ion and coordination environment, these complexes can adopt different geometries. For example, Cu(II) can form a square-planar complex with 8-HQ, while Co(II) and Ni(II) may form octahedral complexes by coordinating with additional water molecules. scirp.orgscirp.org

These ligands exhibit a degree of selectivity towards certain metal ions. Highly preorganized ligands, which are structurally constrained to the conformation required for complexation, tend to show greater stability and higher metal ion selectivity. uncw.edu Derivatives of 8-HQ have demonstrated a strong affinity for a variety of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺, making them versatile for various applications. scispace.comrroij.com

Application as Ligands in Catalysis (excluding industrial scale or full process optimization)

The ability of quinoline derivatives to form stable metal complexes makes them suitable as ligands in homogeneous catalysis. The metal complex can act as a catalyst, where the metal center is the active site, and the ligand modulates its reactivity, selectivity, and stability. iosrjournals.orgrsc.org

A notable example is the use of mixed-ligand Co(II) complexes containing 8-hydroxyquinoline and an amino acid as catalysts for the hydrolysis of esters, such as methyl acetate (B1210297) and ethyl acetate. iosrjournals.org In these systems, the coordinated metal ion facilitates the cleavage of the ester bond. The catalytic activity can be tuned by changing the metal ion or modifying the structure of the quinoline ligand. The research in this area focuses on understanding the reaction mechanism and calculating kinetic parameters like activation energy (Ea) and changes in enthalpy (ΔH‡) and entropy (ΔS‡) of activation. iosrjournals.org

Development of Fluorescent Probes and Chemosensors

One of the most significant applications of quinoline scaffolds is in the development of fluorescent chemosensors for detecting metal ions. rroij.com These sensors are designed to signal the presence of a specific ion through a measurable change in their fluorescence properties.

Design of Selective Fluorescent Probes for Metal Ions (e.g., Al³⁺, Zn²⁺, Hg²⁺)

Many quinoline derivatives, including 8-HQ, are weakly fluorescent in their free form. scispace.comrroij.com However, upon chelation with certain metal ions, their fluorescence intensity can increase dramatically. scispace.comresearchgate.net This "turn-on" fluorescence response is a highly desirable feature for a sensor. The mechanism behind this enhancement often involves:

Chelation-Enhanced Fluorescence (CHEF): Binding to the metal ion forms a rigid planar structure, which restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence emission. rroij.combohrium.com

Inhibition of Photoinduced Electron Transfer (PET): In some designs, the free ligand has a photoinduced electron transfer process that quenches its fluorescence. Metal binding inhibits this process, thereby "turning on" the fluorescence. nih.gov

Researchers have designed and synthesized a variety of quinoline-based probes with high selectivity and sensitivity for specific metal ions. For example, derivatives of 8-HQ have been developed as highly effective fluorescent sensors for Al³⁺, Zn²⁺, and Hg²⁺. rroij.combohrium.comnih.gov The selectivity is governed by the specific electronic and structural compatibility between the ligand's binding pocket and the target metal ion. The performance of these probes is often characterized by a low limit of detection (LOD), sometimes reaching nanomolar concentrations. bohrium.comresearchgate.net Some sensors also provide a colorimetric response, changing color in the presence of the target ion, which allows for "naked-eye" detection. nih.govnih.gov

| Probe Derivative | Target Ion | Detection Limit (LOD) | Fluorescence Change | Reference |

|---|---|---|---|---|

| DQNS (Dis-quinolinone Schiff base) | Al³⁺ | 29.8 nM | Turn-on | bohrium.comresearchgate.net |

| 8-Hydroxyquinoline Derivative | Zn²⁺ | Not specified | Fluorescence enhancement | nih.gov |

| BODIPY-Quinoline (C1) | Hg²⁺ | 30.6 nM | Fluorescence quenching | bohrium.com |

| 8-Hydroxyquinoline-Boron-dipyrromethene | Hg²⁺ | 5 µM | "On-off" type quenching | nih.gov |

Application in Cellular and Subcellular Bioimaging (excluding in vivo clinical studies)

Fluorescent probes derived from quinoline scaffolds are valuable tools for visualizing the distribution and fluctuation of metal ions within living cells. nih.govwiley.com The ability to image these ions in their native biological environment provides crucial insights into their roles in cellular processes. rsc.org For a probe to be effective in cellular imaging, it must possess several key properties:

Cell membrane permeability to enter live cells.

Low cytotoxicity to avoid harming the cells during imaging.

High selectivity and sensitivity for the target ion in a complex biological medium.

Photostability to withstand prolonged exposure to excitation light.

Quinoline-based probes have been successfully used to image labile metal ion pools in various cell lines. nih.govnih.gov For example, probes have been designed to detect Al³⁺ in A549 cells and Hg²⁺ in breast cancer cells and HT22 cells. bohrium.comnih.govbohrium.com Furthermore, by incorporating specific targeting moieties, these probes can be directed to particular subcellular organelles, such as the mitochondria or endoplasmic reticulum, allowing for the study of metal ion homeostasis in specific cellular compartments. nih.gov This type of research is fundamental to understanding the link between metal ion dysregulation and various diseases. nih.gov

Exploration of Biological Activities in In Vitro Systems and Mechanistic Insights (excluding clinical human trials, dosage, and safety profiles)

Investigation of Antiproliferative Effects in Cancer Cell Lines and Cell Viability Studies

The quinoline scaffold and its derivatives have been extensively investigated for their potential as anticancer agents. While specific studies on the antiproliferative effects of this compound are not widely available in the public domain, research on structurally related fluoroquinolone and 8-methoxyquinoline (B1362559) analogs provides significant insights into the potential of this chemical class. These studies demonstrate that modifications on the quinoline core can lead to potent cytotoxic activity against a variety of cancer cell lines.

Research into fluoroquinolone analogs has identified several compounds with significant growth inhibitory effects. For instance, functionalized acid hydrazides of moxifloxacin (B1663623) and ofloxacin (B1677185) have been evaluated under the NCI-60 Human Tumor Cell Line Screening Assay. nih.gov Certain derivatives displayed potent growth inhibition, with mean GI₅₀ values (the concentration required to inhibit the growth of 50% of the cells) in the micromolar range. nih.gov One particularly effective ofloxacin analog demonstrated sub-micromolar potency against several cell lines, including breast cancer (MDA-MB-468, MCF-7), non-small cell lung cancer (HOP-92), and central nervous system cancer (SNB-19, U-251) cell lines. nih.gov

Similarly, derivatives of 8-hydroxyquinoline, which shares the quinoline core, have shown promise. A protected sugar derivative of 8-hydroxyquinoline linked via a 1,2,3-triazole ring was found to be highly active and selective against ovarian cancer cells (OVCAR-03), with a GI₅₀ value of less than 0.25 μg/mL, which was more potent than the reference drug doxorubicin. nih.gov The table below summarizes the antiproliferative activities of some representative quinoline derivatives, highlighting the potential of this scaffold in cancer therapy.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (GI₅₀) | Reference |

|---|---|---|---|---|

| Ofloxacin Analog | VIb (3-pyrrolyl derivative) | MDA-MB-468 (Breast) | 0.41 µM | nih.gov |

| Ofloxacin Analog | VIb (3-pyrrolyl derivative) | MCF-7 (Breast) | 0.42 µM | nih.gov |

| Ofloxacin Analog | VIb (3-pyrrolyl derivative) | HOP-92 (Lung) | 0.50 µM | nih.gov |

| Moxifloxacin Analog | IIIf (furan-2-yl derivative) | Mean of NCI-60 Panel | 1.78 µM | nih.gov |

| 8-Hydroxyquinoline Analog | Protected sugar derivative 16 | OVCAR-03 (Ovarian) | < 0.25 µg/mL | nih.gov |

| Ciprofloxacin Analog | N-acylated derivative 32 | MCF-7 (Breast) | 4.3 µM | nih.gov |

These findings underscore that the quinoline scaffold is a versatile platform for the design of new anticancer agents. The antiproliferative activity is highly dependent on the nature and position of the substituents on the quinoline ring.

Elucidation of Molecular Mechanisms of Action: Enzyme Inhibition and Target Interaction Studies (e.g., DNA gyrase, other enzymes)

A primary mechanism by which fluoroquinolone derivatives exert their biological effects, including antibacterial and potential anticancer activities, is through the inhibition of type II topoisomerases. nih.gov In bacteria, these enzymes are DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. nih.govyoutube.com In human cells, the corresponding enzymes are topoisomerase IIα and IIβ, which are also critical for cell division and are validated targets for anticancer drugs. nih.gov Fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the DNA that trigger apoptosis, or programmed cell death. nih.gov

Studies on various quinoline derivatives have confirmed their inhibitory activity against these key enzymes. For example, alkoxy-triazolequinolones have been shown to inhibit M. tuberculosis DNA gyrase with IC₅₀ values in the micromolar range. nih.gov Interestingly, this study noted that a 6-fluoro substitution led to a drastic decrease in activity, highlighting the sensitive structure-activity relationship of these compounds. nih.gov Other research has focused on developing quinoline derivatives as inhibitors of different enzymes involved in cancer progression, such as protein kinases. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against EGFR and BRAFV600E, two kinases often mutated in cancer, with IC₅₀ values in the nanomolar range. mdpi.com

The table below presents the enzyme inhibitory activities of several quinoline derivatives, illustrating the diverse molecular targets of this class of compounds.

| Compound Class | Enzyme | Organism/Source | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Alkoxy-triazolequinolone (Compound 9) | DNA Gyrase | M. tuberculosis | 27 µM | nih.gov |

| Alkoxy-triazolequinolone (Compound 10) | DNA Gyrase | M. tuberculosis | 28 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | EGFR | Human | 57 nM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | BRAFV600E | Human | 68 nM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3g) | EGFRT790M | Human | 8.40 nM | mdpi.com |

Molecular Docking and Binding Affinity Studies with Biomolecules (e.g., DNA, Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug design for understanding the interactions between a ligand, such as a quinoline derivative, and its biological target, typically a protein or DNA.

Extensive molecular docking studies have been performed on various fluoroquinolones with their target enzymes, providing a detailed picture of the potential binding modes. A comprehensive study on thirteen fluoroquinolones docked with human topoisomerase IIα and IIβ revealed key interactions. nih.govnih.govresearchgate.net For topoisomerase IIα, amino acid residues such as GLN773, ASN770, LYS723, and TRP931 were found to be involved in binding. nih.gov For topoisomerase IIβ, residues including ASP479, SER480, ARG820, ARG503, LYS456, and GLN778 were identified as important for the interaction. nih.gov The calculated binding affinities, which indicate the strength of the interaction, were in the range of -6 to -8 kcal/mol for topoisomerase IIα and -8 to -12 kcal/mol for topoisomerase IIβ, suggesting favorable binding. nih.gov

The table below summarizes the molecular docking results for several representative fluoroquinolones with human topoisomerase II, detailing the binding affinities and key interacting residues.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Ciprofloxacin | Topoisomerase IIα | -6.54 | GLN773 | nih.gov |

| Moxifloxacin | Topoisomerase IIα | -7.7 | GLN773 | nih.gov |

| Levofloxacin | Topoisomerase IIβ | -11.78 | ASP479, SER480 | nih.gov |

| Ofloxacin | Topoisomerase IIβ | -11.8 | ASP479, SER480 | nih.gov |

| Sparfloxacin | Topoisomerase IIβ | -11.43 | GLN778, ARG820 | nih.gov |

These computational studies provide a strong basis for predicting how a this compound scaffold might interact with biological macromolecules. The fluorine and methoxy substituents would influence the electronic and steric properties of the molecule, likely leading to specific interactions within the binding pocket of a target protein, which could be exploited for the rational design of new therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings Related to 2-Fluoro-8-methoxyquinoline

Direct academic contributions for this compound are limited. However, its value can be inferred from the extensive research on its parent structures.

The Quinoline (B57606) Scaffold: The quinoline ring system is a cornerstone in drug development, forming the basis for drugs with anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govbiointerfaceresearch.comnih.gov Its fused aromatic structure allows for diverse functionalization, enabling chemists to fine-tune its pharmacological profile. orientjchem.orgnih.gov

The Role of Fluorine Substitution: The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. mdpi.com In the context of quinolines, fluorination has been successfully employed to develop potent antifungal agents. mdpi.com For instance, the classic 4-quinolone skeleton often includes a fluorine atom at the C6 position to improve bacterial penetration and potency. quiz-maker.com

The Influence of 8-Position Substitution: The substitution at the 8-position of the quinoline ring significantly impacts its properties. The related 8-hydroxyquinoline (B1678124) derivatives are powerful metal-chelating agents, a property linked to their neuroprotective and anticancer activities. nih.govnih.gov While the 8-methoxy group in this compound is a weaker chelator than a hydroxyl group, it still influences the electronic properties of the ring and has been incorporated into compounds with demonstrated antibacterial and antifungal activities. researchgate.net A study on 8-amino-6-methoxyquinoline (B117001) hybrids showed that this moiety is a key pharmacophore in antimalarial compounds like primaquine. mdpi.com

Based on this, the primary academic contribution of this compound is as a potential building block for structure-activity relationship (SAR) studies. Its unique electronic distribution, resulting from the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group, offers a platform to explore new biological and photophysical properties.

Inferred Physicochemical Properties of this compound

Identification of Current Research Gaps and Unexplored Avenues

The primary research gap is the fundamental lack of empirical data for this compound. This presents several clear opportunities for investigation.

Synthesis and Characterization: While numerous methods exist for synthesizing quinoline derivatives, such as the Skraup, Friedlander, and Doebner-von Miller reactions, an optimized and reported synthesis for this compound is not readily available. nih.gov A facile, scalable synthesis is the first critical step. Following synthesis, full structural characterization using modern spectroscopic methods (NMR, HRMS) and single-crystal X-ray diffraction is required. mdpi.commdpi.com

Comprehensive Biological Screening: The biological activity of this compound is entirely unexplored. Given the broad therapeutic potential of its structural relatives, a comprehensive screening program is warranted. nih.govnih.gov This should include assays for antifungal, antibacterial, anticancer, antimalarial, and anti-inflammatory activities to determine its potential as a lead compound. mdpi.comnih.govmdpi.com

Investigation of Physicochemical and Photophysical Properties: The photoluminescent properties of quinoline derivatives are well-documented and form the basis for their use in chemical sensors and organic light-emitting diodes (OLEDs). acs.orgacs.org The specific fluorescence profile of this compound and its potential metal complexes has not been studied. Investigating its emission spectra, quantum yield, and solvatochromism could reveal applications in materials science. rsc.org

Future Prospects for Rational Design of Novel Derivatives and Expanded Scientific Applications

Assuming foundational research confirms its viability, this compound could serve as a valuable scaffold for the rational design of new molecules with tailored functions.

Medicinal Chemistry and Drug Discovery:

SAR-Guided Derivatization: The compound can be systematically modified to probe how different functional groups affect biological activity. For example, the methoxy group at the C8-position could be demethylated to an 8-hydroxy group to enhance metal chelation, a feature known to be important for the activity of some anticancer and antifungal agents. nih.gov

Molecular Hybridization: It could be linked to other pharmacophores to create hybrid molecules with dual modes of action or improved pharmacological profiles. nih.gov For instance, linking it to a tetrazole ring has proven effective in creating potent antimalarial agents from an 8-amino-6-methoxyquinoline core. mdpi.com

Development of Novel Antifungal Agents: Building on the established success of fluorinated quinolines as fungicides, derivatives of this compound could be designed to target specific fungal pathogens. mdpi.com This would involve synthesizing a library of analogues with varied substituents and evaluating their efficacy and selectivity against clinically relevant fungal strains like Candida species.

Advanced Materials Science: The photophysical properties of this compound could be harnessed for technological applications. Research could focus on synthesizing derivatives whose fluorescence is sensitive to specific metal ions, pH changes, or other environmental factors, leading to the development of novel chemosensors. acs.orgrsc.org Furthermore, its potential as an emitter in OLEDs could be explored, contributing to the development of new display and lighting technologies.

Table of Mentioned Compounds

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Fluoro-8-methoxyquinoline?

Answer: this compound can be synthesized via halogenation and methoxylation strategies. Key steps include:

- Fluorine introduction : Pd-catalyzed cross-coupling reactions using aryl boronic acids under optimized conditions (e.g., [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane) .

- Methoxy group incorporation : Nucleophilic substitution with sodium methoxide or potassium tert-butoxide under mild conditions, leveraging the reactivity of halogens (Cl/F) at specific positions .

- Purification : Recrystallization or column chromatography to isolate the product. Characterization via ¹⁹F/¹H NMR and mass spectrometry is critical for confirming regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

Answer:

- Spectroscopy : ¹H NMR (to identify methoxy protons at δ ~3.8–4.0 ppm) and ¹⁹F NMR (for fluorine environment analysis). Mass spectrometry (HRMS) validates molecular weight .

- X-ray crystallography : Resolves bond angles and substituent positions, as demonstrated in analogous quinoline derivatives (e.g., 2-Chloro-8-methoxyquinoline) .

- Elemental analysis : Confirms C, H, N, and F content .

Q. What are the typical chemical reactions involving this compound?

Answer:

- Substitution reactions : Fluorine at position 2 can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions .

- Oxidation : Formation of quinoline N-oxides using m-chloroperbenzoic acid (mCPBA) .

- Reduction : Hydrogenation of the quinoline ring with Pd/C or PtO₂ to yield tetrahydro derivatives .

Advanced Questions

Q. How can regioselectivity challenges in fluorine substitution be addressed during synthesis?

Answer:

- Directing groups : Introduce temporary substituents (e.g., methyl or methoxy) to steer fluorine placement. For example, steric hindrance from a methoxy group at position 8 may direct electrophilic substitution to position 2 .

- Catalytic systems : Optimize Pd catalysts (e.g., [PdCl₂(dcpf)]) to enhance coupling efficiency at specific sites, as shown in cross-coupling studies of brominated quinolines .

- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. How should researchers resolve contradictions in reported biological activities of fluorinated quinolines?

Answer:

- Structural benchmarking : Compare substituent patterns (e.g., 2-Fluoro vs. 4-Chloro derivatives) using similarity indices (e.g., structural analogs with 0.8–0.94 indices) to identify activity trends .

- Standardized assays : Re-evaluate compounds under uniform conditions (e.g., MIC assays for antimicrobial activity) to eliminate variability in protocols .

- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. What experimental designs are recommended for studying the antimicrobial mechanisms of this compound?

Answer:

- Enzyme inhibition assays : Target DNA gyrase or topoisomerase IV using fluorometric assays to quantify binding affinity .

- Comparative studies : Test against Gram-positive/-negative bacteria alongside control compounds (e.g., ciprofloxacin) to assess selectivity .

- Resistance profiling : Serial passage experiments to monitor mutation rates in bacterial strains exposed to sublethal doses .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?

Answer:

- Solvent screening : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Catalyst loading : Reduce Pd concentrations (e.g., 0.5–1 mol%) while maintaining efficiency via microwave-assisted heating .

- In-line analytics : Implement HPLC or FTIR monitoring for real-time reaction tracking .

Q. What analytical strategies differentiate positional isomers in fluorinated quinolines?

Answer:

- 2D NMR : NOESY or COSY correlations to distinguish between 2-Fluoro and 4-Fluoro isomers based on spatial interactions .

- XRD : Compare crystal packing and bond lengths (e.g., C–F vs. C–Cl distances in 2-Chloro-8-methoxyquinoline derivatives) .

- Tandem MS/MS : Fragment patterns unique to each isomer (e.g., loss of HF vs. HCl) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products